2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Scientific Research Applications
2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
Target of Action
Piperazine derivatives, on the other hand, are known to interact with a variety of targets, including neurotransmitter receptors .
Mode of Action
Benzothiazole derivatives often work by inhibiting key enzymes in the target organism . Piperazine derivatives can act as agonists or antagonists at their target receptors .
Pharmacokinetics
Both benzothiazole and piperazine moieties can influence the pharmacokinetic properties of a compound .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone has been found to interact with various enzymes and proteins. The benzothiazole ring in the compound is known to interact with various biomolecules, contributing to its diverse biological activities . The compound’s inhibitory concentrations have been compared with standard reference drugs, showing promising results .
Cellular Effects
The effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone on cells are largely dependent on its interactions with various biomolecules. It has been found to have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s benzothiazole ring is known to undergo electrophilic substitution, which can influence its interactions with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone can affect its activity or function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step proceduresThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole core and piperazine ring but lacks the ethanesulfonyl and benzoyl groups.
2-(Piperazin-1-yl)benzothiazole/benzoxazole: These derivatives are similar but may have different substituents or additional functional groups.
Uniqueness
2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzothiazole derivatives .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-28(25,26)16-7-5-6-15(14-16)19(24)22-10-12-23(13-11-22)20-21-17-8-3-4-9-18(17)27-20/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZFBMTRUWWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.